ethyl 2-{[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(8-ETHOXY-2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a chromene moiety with a thiophene ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of ETHYL 2-(8-ETHOXY-2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which is used to form the chromene core. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base . The thiophene ring is then introduced through a series of reactions, including amide formation and esterification . Industrial production methods may involve the use of microwave irradiation to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
ETHYL 2-(8-ETHOXY-2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amido group, leading to the formation of various derivatives.
Scientific Research Applications
ETHYL 2-(8-ETHOXY-2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-(8-ETHOXY-2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to the inhibition of these processes . The thiophene ring enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
ETHYL 2-(8-ETHOXY-2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: This compound lacks the thiophene ring and has different biological activities.
Thiophene derivatives: These compounds share the thiophene ring but may have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H17NO6S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 2-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H17NO6S/c1-3-24-14-7-5-6-11-10-13(19(23)26-15(11)14)16(21)20-17-12(8-9-27-17)18(22)25-4-2/h5-10H,3-4H2,1-2H3,(H,20,21) |
InChI Key |
RQBJGZAJBQTJND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=CS3)C(=O)OCC |
Origin of Product |
United States |
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